molecular formula C9H7BrO2 B598214 5-Bromo-4-Chromanone CAS No. 1199782-67-6

5-Bromo-4-Chromanone

Cat. No. B598214
CAS RN: 1199782-67-6
M. Wt: 227.057
InChI Key: ZZWQBLPTSSWLPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis and reactions of 4-chromanone derivatives possessing important pharmaceutical activities .


Physical And Chemical Properties Analysis

5-Bromo-4-Chromanone has a predicted boiling point of 339.4±42.0 °C and a predicted density of 1.621±0.06 g/cm3 .

Scientific Research Applications

Anticancer Activity

Chromanone derivatives have been found to exhibit anticancer activity . They can interfere with the growth and proliferation of cancer cells, making them a potential therapeutic agent in cancer treatment.

Antidiabetic Activity

Chromanone derivatives have shown potential as antidiabetic agents . They can help regulate blood sugar levels, which is crucial in managing diabetes.

Antioxidant Activity

Chromanone derivatives have antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various health conditions, including heart disease and cancer.

Antimicrobial and Antifungal Activity

Chromanone derivatives have been found to have antimicrobial and antifungal properties . This makes them potentially useful in treating various infections caused by bacteria and fungi.

Anti-Inflammatory Activity

Chromanone derivatives can play a significant role in the pathological mechanism of various inflammation-related diseases like cancer, Alzheimer, diabetes, atherosclerosis, and cardiovascular disorders .

Antiviral Activity

Chromanone derivatives have been found to exhibit antiviral activity . They can inhibit the replication of viruses, making them a potential therapeutic agent in the treatment of viral infections.

Safety and Hazards

The safety data sheet for 5-Bromo-4-Chromanone advises against breathing its mist, gas, or vapors, and against contact with skin and eyes . It should be handled with personal protective equipment, including chemical impermeable gloves .

Future Directions

Given the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds could serve as leads for the chemistry community, particularly in the field of medicinal chemistry .

Mechanism of Action

Target of Action

5-Bromo-4-Chromanone, also known as 5-Bromochroman-4-one, has been found to be active against certain cancer cell lines . The compound presents selectivity for isoforms IX and XII of the human carbonic anhydrase (hCA) , an enzyme that plays a crucial role in maintaining pH balance in cells and is often overexpressed in cancer cells .

Mode of Action

This interaction could potentially disrupt the pH balance within cancer cells, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-4-Chromanone are likely related to its interaction with hCA. By inhibiting this enzyme, the compound could disrupt various cellular processes that depend on the maintenance of pH balance, such as nutrient transport and cellular respiration . .

Result of Action

In vitro evaluation has shown that 5-Bromo-4-Chromanone is active against breast (MCF-7) and lung (A-549) cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell growth and proliferation . .

Action Environment

The action of 5-Bromo-4-Chromanone may be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam . These precautions suggest that the compound’s stability and efficacy could be affected by its physical environment .

properties

IUPAC Name

5-bromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWQBLPTSSWLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670469
Record name 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-Chromanone

CAS RN

1199782-67-6
Record name 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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